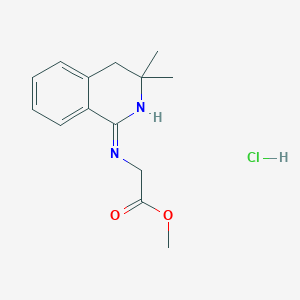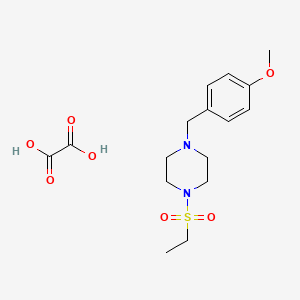
methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride (MDG) is a chemical compound that has been widely studied for its potential applications in scientific research. MDG is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes MDG a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride exerts its effects by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.
实验室实验的优点和局限性
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has a number of advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have a good safety profile, with few side effects observed in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not known about its effects on the brain and body. Additionally, this compound is not currently approved for use in humans, which limits its potential applications in clinical research.
未来方向
There are a number of future directions for research on methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride. One promising area of research involves the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for neurological disorders. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as memantine, to improve the efficacy of treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of the role of acetylcholine in neurological function.
合成方法
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of glycine with 1-bromo-3,3-dimethyl-4-piperidone, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then purified using column chromatography to yield pure this compound.
科学研究应用
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce the symptoms of these diseases in animal models.
属性
IUPAC Name |
methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHIGAYPQBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)
![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)
